Reductive Cleavage Efficiency: >90% Signal Removal vs. 0% for Non-Cleavable Biotin-Tyramide
The defining performance advantage of Biotin-SS-Tyramide over the standard non-cleavable Biotin-Tyramide (LS-3500) is its capacity for chemical signal erasure. In the pSABER system targeting telomeric DNA in HCT-116 CTCF-AID human colorectal cancer cells, switching to reducing conditions (DTT) after HRP-mediated Biotin-SS-Tyramide deposition and fluorescent streptavidin imaging produced a >90% drop in observable fluorescent signal [1]. In contrast, under identical conditions, Biotin-Tyramide deposits show essentially 0% signal reduction, as there is no cleavable moiety separating the biotin from the tyramide backbone . This near-complete signal removal was reproducible when reduction was performed prior to streptavidin staining, and the ~10% residual signal was consistent with the performance of a custom-synthesized cleavable fluorescent tyramide benchmark [1].
| Evidence Dimension | Reductive signal removal efficiency after HRP-mediated tyramide deposition |
|---|---|
| Target Compound Data | >90% reduction in fluorescent streptavidin signal |
| Comparator Or Baseline | Biotin-Tyramide (LS-3500, CAS 41994-02-9): 0% reduction (non-cleavable); custom cleavable fluorescent tyramide: ~90% reduction |
| Quantified Difference | ≥90 percentage-point advantage over non-cleavable biotin-tyramide; performance statistically equivalent to custom cleavable fluorescent tyramide |
| Conditions | DNA pSABER targeting telomeres in HCT-116 CTCF-AID cells; reduction with DTT; imaging by fluorescent streptavidin; each experiment repeated ≥3 times |
Why This Matters
Only Biotin-SS-Tyramide enables complete removal of one round of detection to permit a second, independent round of labeling on the same specimen—a prerequisite for true serial multiplexing in intact tissue sections without destroying antigenicity.
- [1] Attar S, Browning VE, Liu Y, et al. Efficient and highly amplified imaging of nucleic acid targets in cellular and histopathological samples with pSABER. Nat Methods. 2025;22(1):156–165. doi:10.1038/s41592-024-02512-2 (see Extended Data Fig. 5 and Results section 'Biotin-S-S-tyramide unlocks multiplexing for small targets') View Source
